molecular formula C17H23N5O B11147544 trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11147544
M. Wt: 313.4 g/mol
InChI Key: FWHBONQKFBSQES-UHFFFAOYSA-N
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Description

N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a phenylethyl group, a tetrazole ring, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, while the tetrazole ring is often synthesized via a cycloaddition reaction involving an azide and a nitrile. The final step involves coupling these components with cyclohexane carboxamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylethyl group may yield phenylacetic acid, while reduction of the tetrazole ring may produce a primary amine.

Scientific Research Applications

N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors in the nervous system, while the tetrazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. The cyclohexane carboxamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXY-1-METHYLETHYL)-2-PHENYLACETAMIDE: This compound has a similar structure but lacks the tetrazole ring, which may result in different chemical and biological properties.

    N-(4-CHLOROPHENYL)-2-HYDROXY-2-PHENYLACETAMIDE:

    N-BENZYLIDENE-2-HYDROXY-2-PHENYLACETAMIDE: The benzylidene group provides different electronic properties and reactivity compared to the tetrazole ring.

Uniqueness

N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-phenylethyl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H23N5O/c23-17(18-11-10-14-4-2-1-3-5-14)16-8-6-15(7-9-16)12-22-13-19-20-21-22/h1-5,13,15-16H,6-12H2,(H,18,23)

InChI Key

FWHBONQKFBSQES-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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